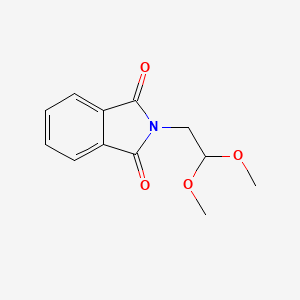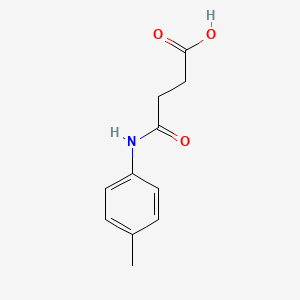
4-Oxo-4-(p-tolylamino)butanoic acid
Overview
Description
4-Oxo-4-(p-tolylamino)butanoic acid is an organic compound with the molecular formula C11H13NO3. This compound is characterized by the presence of a 4-oxo group and a p-tolylamino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(p-tolylamino)butanoic acid typically involves the reaction of p-toluidine with succinic anhydride. The reaction is carried out in an appropriate solvent such as acetic acid or ethanol under reflux conditions. The product is then purified by recrystallization from aqueous ethanol to obtain a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(p-tolylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as ceric ammonium sulfate in perchloric acid medium.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Ceric ammonium sulfate in perchloric acid medium is commonly used for oxidation reactions.
Substitution: Typical reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Scientific Research Applications
4-Oxo-4-(p-tolylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a substrate in kinetic studies of oxidation reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for further pharmacological studies.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(p-tolylamino)butanoic acid in oxidation reactions involves the formation of a complex with the oxidizing agent, such as ceric ammonium sulfate. This complex undergoes a series of electron transfer steps, leading to the oxidation of the compound and the formation of the final products . The molecular targets and pathways involved in these reactions are primarily related to the electron-rich centers in the molecule, such as the amino and oxo groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(p-tolyl)butanoic acid
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
Uniqueness
4-Oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both an oxo group and a p-tolylamino group, which confer distinct reactivity patterns compared to its analogs
Properties
IUPAC Name |
4-(4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHAQFFMXQEGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350200 | |
| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37600-44-5 | |
| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


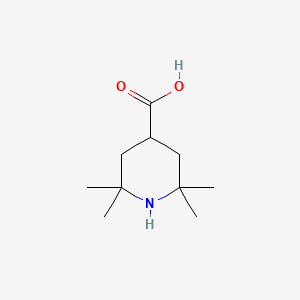
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)
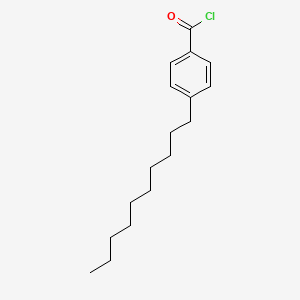

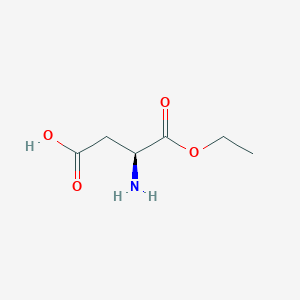
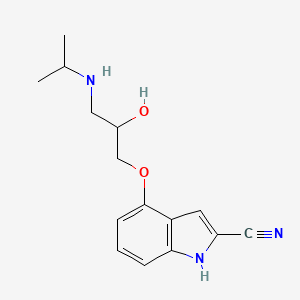
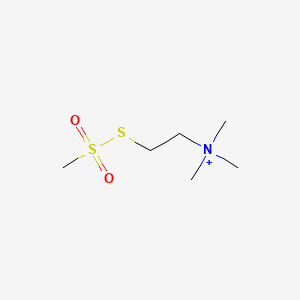
![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/new.no-structure.jpg)
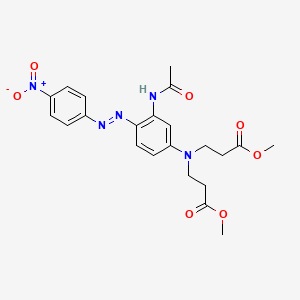
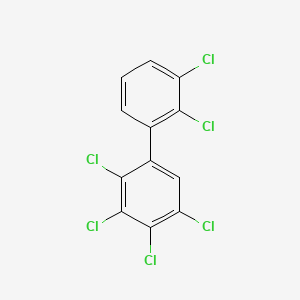
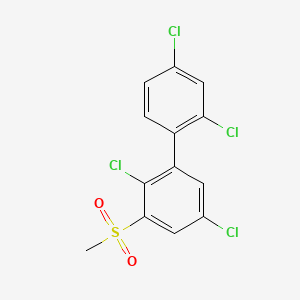
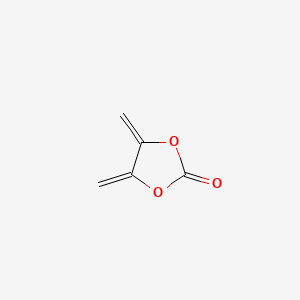
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
